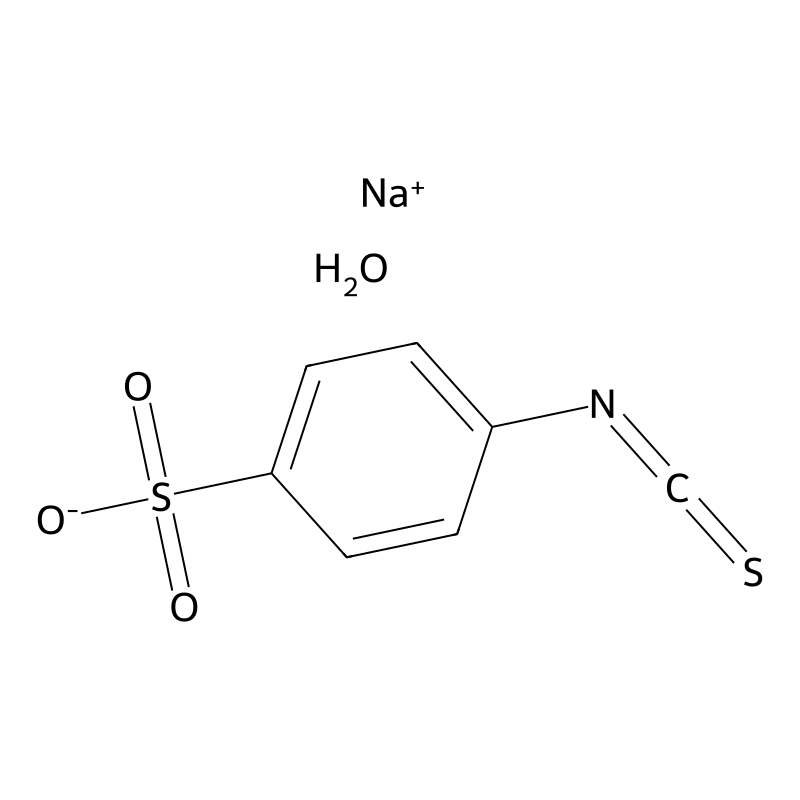

4-Sulfophenyl isothiocyanate sodium salt monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein modification and crosslinking:

- SPITC is widely employed as a reagent for protein modification and crosslinking. Its isothiocyanate group readily reacts with the primary amines (–NH₂) present in amino acid side chains, particularly lysine residues, forming stable covalent bonds. This allows researchers to:

- Label proteins: SPITC can be conjugated with reporter molecules like biotin or fluorescent tags, enabling the detection and visualization of specific proteins in various techniques like Western blotting or immunofluorescence microscopy [PubChem, ""].

- Study protein-protein interactions: By crosslinking proteins interacting with each other, SPITC helps identify and analyze protein complexes involved in cellular processes [Sigma-Aldrich, ""].

Enzyme activity studies:

- SPITC can be used to selectively modify and inactivate enzymes containing lysine residues at their active sites. This allows researchers to:

- Investigate enzyme function: By selectively inhibiting specific enzymes, SPITC aids in understanding their role in various biological pathways [BMC Biochemistry, ""].

- Develop enzyme inhibitors: Studying the interaction of SPITC with enzymes can inform the design and development of novel enzyme inhibitors for therapeutic applications.

Other research applications:

- SPITC also finds use in other research areas, including:

- Cell surface modification: SPITC can be used to modify the surface of cells to study their interactions with other cells or molecules [Journal of Immunological Methods, ""].

- Biosensor development: The ability of SPITC to covalently link molecules makes it valuable in developing biosensors for detecting specific biomolecules.

4-Sulfophenyl isothiocyanate sodium salt monohydrate is a chemical compound with the molecular formula C₇H₆NNaO₄S₂ and a molecular weight of approximately 255.25 g/mol. It is characterized by the presence of a sulfonic acid group and an isothiocyanate functional group, which contribute to its reactivity and solubility properties. The compound appears as a white to light yellow solid and is soluble in water, making it suitable for various biological applications .

- Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic attack by amines, leading to the formation of thioureas.

- Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form thiourea derivatives.

- Reactions with Nucleophiles: The compound can react with various nucleophiles, including alcohols and phenols, resulting in the formation of substituted products.

These reactions are significant in synthetic organic chemistry and can be utilized for developing new compounds with desired properties.

4-Sulfophenyl isothiocyanate sodium salt monohydrate exhibits notable biological activities:

- Anticancer Properties: Research indicates that this compound may have potential anticancer effects, particularly through the induction of apoptosis in cancer cells.

- Antimicrobial Activity: It has shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition: The compound can inhibit specific enzymes, which may be useful in studying metabolic pathways and drug development.

These biological activities make it a valuable compound in pharmacological research and development.

The synthesis of 4-sulfophenyl isothiocyanate sodium salt monohydrate typically involves:

- Reaction of Sulfonyl Chloride with Thiocyanate: The sulfonyl chloride derivative reacts with potassium thiocyanate to form the corresponding isothiocyanate.

- Neutralization: The resulting isothiocyanate is then neutralized with sodium hydroxide to yield the sodium salt form.

- Crystallization: Finally, crystallization from water leads to the formation of the monohydrate form.

This method provides a straightforward approach to synthesizing this compound while ensuring high purity levels.

4-Sulfophenyl isothiocyanate sodium salt monohydrate has a range of applications:

- Proteomics Research: It is utilized in labeling proteins for mass spectrometry analysis.

- Biochemical Assays: The compound serves as a reagent in various biochemical assays due to its reactivity with amino acids and proteins.

- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in targeting cancer and microbial infections.

These applications underline its importance in both academic research and industrial settings.

These interaction studies are crucial for understanding the compound's role in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 4-sulfophenyl isothiocyanate sodium salt monohydrate. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenyl isothiocyanate | Contains an isothiocyanate group | Known for its use in organic synthesis |

| 2-Mercaptoethylamine | Contains a thiol group | Acts as a reducing agent |

| Benzyl isothiocyanate | Similar structure but lacks sulfonic acid functionality | Exhibits different reactivity patterns |

Uniqueness of 4-Sulfophenyl Isothiocyanate Sodium Salt Monohydrate

What sets 4-sulfophenyl isothiocyanate sodium salt monohydrate apart from these similar compounds is its dual functionality—both as a sulfonic acid derivative and an isothiocyanate. This unique combination enhances its solubility in aqueous solutions and broadens its applicability in biochemical assays and proteomics research. Its specific interactions with proteins and enzymes also highlight its potential as a targeted therapeutic agent, differentiating it from other related compounds.

GHS Hazard Statements

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard